molecular formula C18H11ClF3N3O4 B2759569 6-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105218-96-9

6-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2759569
CAS No.: 1105218-96-9
M. Wt: 425.75
InChI Key: IOYKKRRTOILRML-UHFFFAOYSA-N
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Description

6-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C18H11ClF3N3O4 and its molecular weight is 425.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Properties A significant aspect of the research on compounds related to 6-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves the synthesis of derivative molecules with unique material properties. For instance, the synthesis of 1,3,4-oxadiazole derivatives has been extensively studied, showcasing mesomorphic behavior and photoluminescent properties. These compounds exhibit wide mesomorphic temperature ranges and strong blue fluorescence emission, suggesting potential applications in display technologies and photonic devices Jie Han et al., 2010.

Antimicrobial Applications Research has also focused on the antimicrobial activities of new 1,2,4-triazole derivatives, demonstrating the chemical versatility and biological relevance of this compound's structural framework. These studies reveal that some synthesized compounds possess good to moderate activities against various microorganisms, indicating their potential as lead compounds for developing new antimicrobial agents H. Bektaş et al., 2007.

Electron Transport and Organic Electronics The exploration of oxadiazole derivatives for their electron transport capabilities in organic electronics is another promising area of research. Discotic liquid-crystalline oxadiazoles have been synthesized, showing potential as electron-transport materials in organic light-emitting diodes (OLEDs) and other electronic devices due to their high electron mobility at room temperature Yadong Zhang et al., 2003.

Pharmacological Evaluation Beyond material science, derivatives of this compound have been evaluated for pharmacological properties. Novel derivatives have been synthesized and tested for their agonistic effects on benzodiazepine receptors, demonstrating significant pharmacological activity, including anticonvulsant effects. This highlights the compound's potential for contributing to the development of new therapeutic agents M. Faizi et al., 2012.

Properties

IUPAC Name

6-chloro-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O4/c19-11-3-6-14-13(7-11)25(16(26)9-27-14)8-15-23-17(24-29-15)10-1-4-12(5-2-10)28-18(20,21)22/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYKKRRTOILRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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